molecular formula C20H14Cl2N4O B11536706 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11536706
M. Wt: 397.3 g/mol
InChI Key: UXYNTRWRCXWRBE-UHFFFAOYSA-N
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Description

6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound, featuring a pyrazole ring fused with a pyrano ring, makes it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 2,3-dichlorobenzaldehyde with ethyl acetoacetate, hydrazine hydrate, and malononitrile in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as piperidine or triethylamine are often employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly involving the dichlorophenyl group, using reagents like sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has shown promise in various assays. It exhibits antimicrobial, antifungal, and anti-inflammatory activities, making it a candidate for drug development .

Medicine

In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a subject of ongoing research .

Industry

Industrially, the compound is used in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets. It can inhibit enzymes such as p38MAPK and COX, which are involved in inflammatory responses. The compound’s ability to bind to these targets and modulate their activity underlies its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(2,6-dichlorophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 6-Amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its specific substitution pattern and the presence of both amino and cyano groups. These features contribute to its unique reactivity and biological activity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C20H14Cl2N4O

Molecular Weight

397.3 g/mol

IUPAC Name

6-amino-4-(2,3-dichlorophenyl)-3-methyl-1-phenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14Cl2N4O/c1-11-16-17(13-8-5-9-15(21)18(13)22)14(10-23)19(24)27-20(16)26(25-11)12-6-3-2-4-7-12/h2-9,17H,24H2,1H3

InChI Key

UXYNTRWRCXWRBE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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